molecular formula C20H18BrN5O3 B4105862 4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone

4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone

Cat. No. B4105862
M. Wt: 456.3 g/mol
InChI Key: NCKWAJXWYASRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its unique chemical structure, which allows it to interact with various biological systems in the human body. In

Mechanism of Action

The mechanism of action of 4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound can induce apoptosis, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Biochemical and Physiological Effects:
4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone has several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes and proteins. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone in lab experiments is its potent anti-cancer properties. This compound can inhibit the growth of various cancer cells, making it an ideal candidate for cancer research. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce oxidative stress. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone. One of the most significant future directions is the development of novel anti-cancer therapies based on this compound. Researchers are exploring the use of this compound in combination with other drugs to enhance its anti-cancer properties and reduce its toxicity. Additionally, researchers are exploring the potential applications of this compound in other fields, such as neurodegenerative diseases and autoimmune disorders. Further research is needed to fully understand the potential of this compound in medical research.

Scientific Research Applications

4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential applications in medical research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

4-bromo-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O3/c21-19-18(14-22-25(20(19)27)16-4-2-1-3-5-16)24-12-10-23(11-13-24)15-6-8-17(9-7-15)26(28)29/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKWAJXWYASRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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